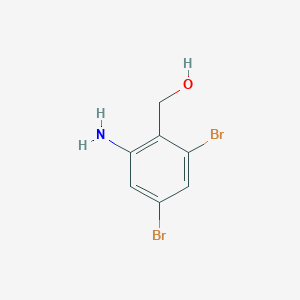
5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate
Overview
Description
5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate is a useful research compound. Its molecular formula is C11H18F2O4 and its molecular weight is 252.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure : This compound is a novel synthetic compound with a unique bicyclo[2.2.2]octane structure. It has two diastereomers present in its composition (Moriguchi et al., 2014).
Metabolism and Biotransformation : Research on tert-butyl alcohol, which is structurally related to this compound, reveals it as a minor product of biotransformation in rats, with glucuronide being a significant metabolite (Bernauer et al., 1998).
Synthetic Methods Development : A rapid synthetic method has been developed for related compounds, achieving high yields from commercially available precursors, demonstrating the compound's relevance in synthetic organic chemistry (Zhao et al., 2017).
Potential Industrial Applications : Compounds like 2,3-Butanediol, similar in structure, can be converted into sustainable gasoline blending components, diesel oxygenates, and industrial solvents. This suggests potential applications in fuel additives and industrial solvents for similar compounds (Harvey et al., 2016).
Solubility Studies : The solubility of related fuel oxygenates in aqueous media is significantly influenced by temperature and tert-butyl alcohol concentration, which impacts their fate and transport in environmental settings (Gonzalez-Olmos & Iglesias, 2008).
Chiral Compound Synthesis : The synthesis of chiral compounds with a bicyclo[2.2.2] structure, similar to the one , has been achieved without chiral catalysts or enzymes. This opens up possibilities for asymmetric synthesis in pharmaceutical and chemical industries (Moriguchi et al., 2014).
Educational Use in Synthesizing Gasoline Oxygenates : In educational settings, students have synthesized and characterized ethyl tert-butyl ether (ETBE), a gasoline oxygenate, using methods that could potentially be applied to the compound (Donahue et al., 2002).
properties
IUPAC Name |
5-O-tert-butyl 1-O-ethyl 2,2-difluoropentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O4/c1-5-16-9(15)11(12,13)7-6-8(14)17-10(2,3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMMELFOLPHKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC(C)(C)C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



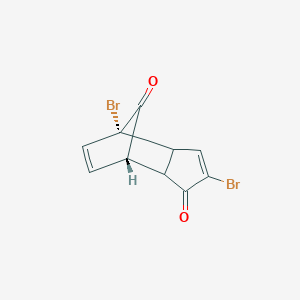



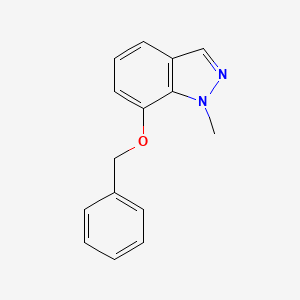
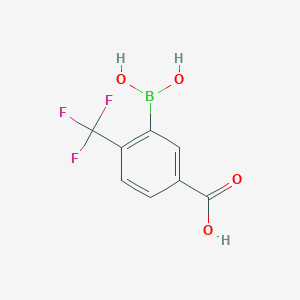
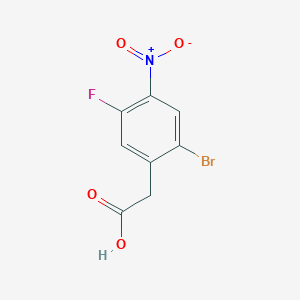


![2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B8204967.png)

![1,1-Dimethylethyl(3S)-3-{[(trifluoroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B8204989.png)
